trans-1,2-Bis(diphenylphosphino)ethylene

Catalog No.
S1893489
CAS No.
983-81-3
M.F
C26H22P2
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Bis(diphenylphosphino)ethylene

CAS Number

983-81-3

Product Name

trans-1,2-Bis(diphenylphosphino)ethylene

IUPAC Name

[(E)-2-diphenylphosphanylethenyl]-diphenylphosphane

Molecular Formula

C26H22P2

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C26H22P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H/b22-21+

InChI Key

NCKJIJSEWKIXAT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Coupling of Primary and Secondary Alkyl Halides with Aryl Grignard Reagents

Homogeneous Hydrogenation of Carbon Dioxide Mediated by Ruthenium

Preparation of Cyclopalladated Derivatives of Benzylidene

Preparation of Cyclopalladated Complexes Containing Tridentate Thiosemicarbazone Ligands

Preparation of Nickel Complexes

Various Coupling Reactions

Trans-1,2-Bis(diphenylphosphino)ethylene is an organophosphorus compound characterized by its bidentate ligand properties in coordination chemistry. It has the molecular formula C26H22P2C_{26}H_{22}P_2 and is recognized for its role as a diphosphine ligand. This compound exists in two isomeric forms, with the trans isomer being less studied than its cis counterpart, cis-1,2-bis(diphenylphosphino)ethylene. The compound appears as a white solid with a melting point ranging from 126 to 130 °C .

  • Skin and eye irritant: dppv may cause irritation upon contact with skin or eyes [].
  • Airborne exposure: Avoid inhaling dust particles of dppv [].
, primarily as a ligand in coordination complexes. It can form stable complexes with transition metals, such as nickel, leading to compounds like Ni(trans-diphosphine)₂. These complexes are significant in catalysis and organic synthesis. The typical reaction for synthesizing trans-1,2-bis(diphenylphosphino)ethylene involves the reaction of lithium diphenylphosphide with trans-dichloroethylene:

2LiPPh2+C2H2Cl2C2H2(PPh2)2+2LiCl2\text{LiPPh}_2+\text{C}_2\text{H}_2\text{Cl}_2\rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2+2\text{LiCl}

This reaction highlights the compound's ability to coordinate with various metals and participate in catalytic processes .

The synthesis of trans-1,2-bis(diphenylphosphino)ethylene typically involves the following methods:

  • Lithium Diphenylphosphide Reaction: As mentioned earlier, this method utilizes lithium diphenylphosphide and trans-dichloroethylene.
    2LiPPh2+C2H2Cl2C2H2(PPh2)2+2LiCl2\text{LiPPh}_2+\text{C}_2\text{H}_2\text{Cl}_2\rightarrow \text{C}_2\text{H}_2(\text{PPh}_2)_2+2\text{LiCl}
  • Coordination Chemistry: The compound can also be synthesized through coordination reactions involving transition metals and appropriate phosphine precursors.

These methods highlight the versatility of trans-1,2-bis(diphenylphosphino)ethylene in synthetic organic chemistry .

Trans-1,2-bis(diphenylphosphino)ethylene finds applications primarily in:

  • Catalysis: It serves as a catalyst in various organic reactions, including the coupling of primary and secondary alkyl halides with aryl Grignard reagents.
  • Homogeneous Hydrogenation: The compound is effective in hydrogenation processes due to its ability to stabilize metal centers.
  • Coordination Chemistry: Its bidentate nature allows it to form stable complexes with transition metals, which are used in various catalytic processes .

Interaction studies involving trans-1,2-bis(diphenylphosphino)ethylene focus on its behavior as a ligand in metal complexes. These studies often examine:

  • Stability Constants: Determining the stability of metal-ligand complexes.
  • Reactivity Profiles: Understanding how these complexes behave under various conditions (e.g., temperature, solvent).

Such studies are crucial for optimizing catalytic processes where this compound is employed .

Trans-1,2-bis(diphenylphosphino)ethylene shares similarities with several other compounds in the diphosphine category. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Uses
Cis-1,2-Bis(diphenylphosphino)ethyleneBidentate LigandMore widely studied for metal coordination
1,2-Bis(diphenylphosphino)benzeneBidentate LigandUsed in similar catalytic applications
TriphenylphosphineMonodentate LigandCommonly used but less versatile than diphosphines
Bis(benzyldiphenylphosphine)Bidentate LigandUsed in specific catalytic reactions

Trans-1,2-bis(diphenylphosphino)ethylene is unique due to its specific geometric configuration (trans), which influences its reactivity and stability compared to other similar compounds . Its applications in catalysis and coordination chemistry make it a valuable compound for further research and industrial use.

XLogP3

5.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

983-80-2

Wikipedia

1,2-Bis(diphenylphosphino)ethylene

Dates

Modify: 2023-08-16

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